A5ZU7Gbj9Y

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

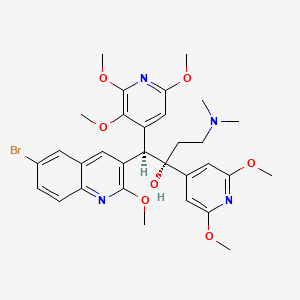

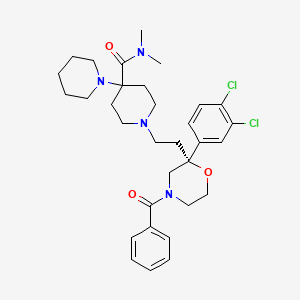

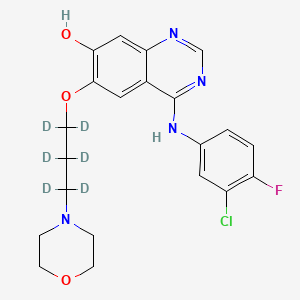

SSR-241586 is a 2,2-disubstituted morpholine compound developed by Sanofi-Aventis. It is an antagonist of neurokinin receptors and has shown activity in the treatment of depression, schizophrenia, urinary trouble, emesis, and irritable bowel syndrome . Neurokinin receptors are involved in various biological processes, including pain transmission, gastrointestinal and urogenital functions, vasodilatation, neurogenic inflammation, airway inflammation, and bronchoconstriction in asthma and chronic obstructive pulmonary disease .

Méthodes De Préparation

The synthesis of SSR-241586 involves several steps and different strategies have been studied to achieve its production. One of the methods includes the use of an organo-catalyzed Henry reaction applied to an α-keto ester . The synthesis starts with the preparation of dichloroiminoester from commercially available 3,4-dichlorophenylacetonitrile. This is followed by treatment with isoamyl nitrite in the presence of potassium hydroxide in a mixture of solvents .

Another method involves the enantioselective epoxidation of homoallylic alcohol using cumene hydroperoxide in the presence of catalytic diisopropyl D-tartrate and zirconium tetra-tert-butoxide to produce an epoxide, which is then transformed into the morpholine ring . Additionally, asymmetric cyanosilylation of ketone using trimethylsilyl cyanide in the presence of an optically active Lewis acid/base bifunctional catalyst has also been reported .

Analyse Des Réactions Chimiques

SSR-241586 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The nitro group present in the intermediate compounds can be reduced to form the desired morpholine ring.

Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings and the morpholine ring.

Common reagents used in these reactions include isoamyl nitrite, potassium hydroxide, cumene hydroperoxide, diisopropyl D-tartrate, zirconium tetra-tert-butoxide, and trimethylsilyl cyanide . The major products formed from these reactions include various intermediates that are further transformed into SSR-241586 .

Applications De Recherche Scientifique

SSR-241586 has been extensively studied for its potential therapeutic applications. It is primarily used as an antagonist of neurokinin receptors, which makes it valuable in the treatment of several conditions:

Depression: SSR-241586 has shown potential in alleviating symptoms of depression by modulating neurokinin receptors.

Schizophrenia: The compound has been studied for its effects on schizophrenia, providing an alternative treatment option.

Urinary Trouble: SSR-241586 has been found to be effective in treating urinary disorders.

Emesis: The compound is used to prevent and treat nausea and vomiting.

Irritable Bowel Syndrome: SSR-241586 has shown efficacy in managing symptoms of irritable bowel syndrome.

Mécanisme D'action

SSR-241586 exerts its effects by antagonizing neurokinin receptors, specifically neurokinin 2 and neurokinin 3 receptors . These receptors are involved in the regulation of various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking these receptors, SSR-241586 can modulate these processes and provide therapeutic benefits .

Comparaison Avec Des Composés Similaires

SSR-241586 is similar to other neurokinin receptor antagonists, such as SSR-240600 . Both compounds are optically active morpholines and have shown activity in the treatment of depression, schizophrenia, urinary trouble, emesis, and irritable bowel syndrome . SSR-241586 is unique in its specific molecular structure and the synthetic routes used for its preparation .

Similar compounds include:

SSR-240600: Another neurokinin receptor antagonist with similar therapeutic applications.

Aprepitant: A neurokinin 1 receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting.

Fosaprepitant: A prodrug of aprepitant with similar applications.

SSR-241586 stands out due to its specific activity on neurokinin 2 and neurokinin 3 receptors, providing a broader range of therapeutic applications .

Propriétés

Numéro CAS |

1239279-30-1 |

|---|---|

Formule moléculaire |

C32H42Cl2N4O3 |

Poids moléculaire |

601.6 g/mol |

Nom IUPAC |

1-[2-[(2R)-4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3/t32-/m0/s1 |

Clé InChI |

RVQZVVJLIUXDPN-YTTGMZPUSA-N |

SMILES isomérique |

CN(C)C(=O)C1(CCN(CC1)CC[C@]2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |

SMILES canonique |

CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)

![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)